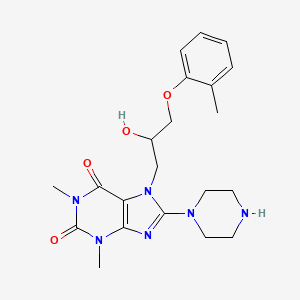![molecular formula C21H14F6N2O2 B2636443 2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338782-27-7](/img/structure/B2636443.png)
2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzanilide , which is a class of aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis involves the use of trifluoromethanesulfonimide , which acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
Research led by Palanki et al. (2000) delved into structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound with structural similarities to the query chemical. This study aimed at enhancing the compound's oral bioavailability by modifying the pyrimidine portion. Their findings revealed critical insights into how various substitutions at different positions of the pyrimidine ring influence the compound's activity, particularly its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Antifungal and Antimicrobial Activities
Another study by Wu et al. (2012) synthesized and evaluated a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives for their antifungal activities. Some derivatives displayed moderate activity against phytopathogenic fungi, showcasing the potential of these compounds in developing new antifungal agents (Wu et al., 2012).
Synthesis and Crystal Structure Analysis
Research on the synthesis and crystal structure of diflunisal carboxamides by Zhong et al. (2010) provides insights into the structural aspects of related compounds. Their study confirmed the structures of two title compounds through single-crystal X-ray diffraction, illustrating the importance of structural analysis in understanding the properties and potential applications of these molecules (Zhong et al., 2010).
Glycine Transporter 1 Inhibitor Identification
Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing a structurally diverse back-up compound with a favorable pharmacokinetics profile. This discovery underscores the therapeutic potential of such compounds in modulating neurotransmitter activity (Yamamoto et al., 2016).
Novel Prodrug Synthesis
Patterson et al. (1992) synthesized a new prodrug aimed at delivering an anti-inflammatory agent. Their work highlights the synthesis strategy and the metabolic pathway of the prodrug to release the active agent, demonstrating the application of such compounds in drug development (Patterson et al., 1992).
Eigenschaften
IUPAC Name |
2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-7-13(8-10-14)12-29-11-3-4-15(19(29)31)18(30)28-17-6-2-1-5-16(17)21(25,26)27/h1-11H,12H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUDJBGJMXZFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)
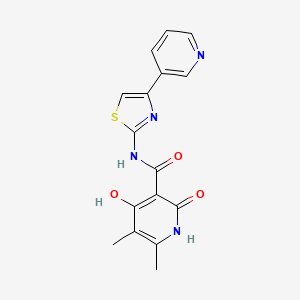
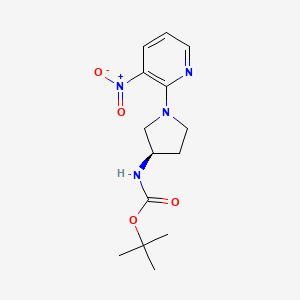

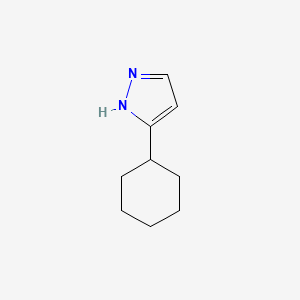
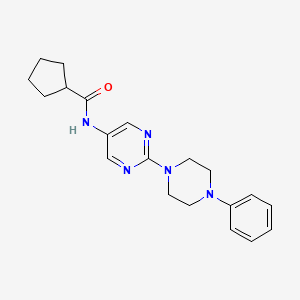

![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)



